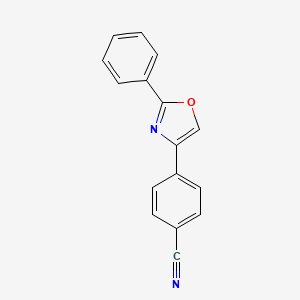

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile is a useful research compound. Its molecular formula is C16H10N2O and its molecular weight is 246.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial and Anticancer Properties

Research indicates that compounds containing oxazole rings, including 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile, exhibit significant antimicrobial, antifungal, and anticancer activities. The oxazole moiety is known to interact with various biological targets, which can lead to the inhibition of cancer cell proliferation and microbial growth. For instance, derivatives of oxazole have been shown to inhibit enzymes and pathways relevant to cancer progression.

1.2 Binding Affinity Studies

Studies focusing on the binding affinity of this compound with enzymes and receptors are crucial for understanding its biological effects. These interactions can provide insights into how modifications of the compound may enhance efficacy or reduce toxicity in therapeutic applications.

1.3 Analgesic Activity

Recent investigations have assessed the analgesic properties of oxazole derivatives. Some compounds have demonstrated promising results in pain relief comparable to standard analgesics. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Material Science Applications

2.1 Photostability and Luminescence

The structural characteristics of this compound contribute to its photostability and potential use as a luminescent material. Research into similar compounds has shown that modifications can enhance their optical properties, making them suitable for applications in sensors and light-emitting devices .

2.2 Nanocatalysis

Advancements in nanotechnology have led to the use of nanocatalysts for synthesizing compounds like this compound more efficiently. These catalysts can significantly reduce reaction times and improve yields, making the synthesis process more sustainable and cost-effective.

Case Studies and Research Findings

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various oxazole derivatives, researchers found that specific modifications to the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The study highlighted that the presence of electron-withdrawing groups on the phenyl ring improved binding affinities to cancer-related targets .

Case Study: Analgesic Efficacy

Another investigation assessed multiple oxazolone derivatives for their analgesic effects using animal models. The results indicated that some derivatives exhibited superior analgesic activity compared to traditional painkillers like aspirin and pentazocine, suggesting a promising avenue for developing new pain management therapies .

Análisis De Reacciones Químicas

Cycloaddition Reactions

The oxazole ring participates in [4+2] cycloaddition reactions with electron-deficient dienophiles. Key findings include:

These reactions demonstrate regioselectivity influenced by the electron-withdrawing nitrile group .

Nitrile Group Transformations

The benzonitrile moiety undergoes characteristic nucleophilic reactions:

2.1 Hydrolysis

-

Acidic hydrolysis (H₂SO₄/H₂O, reflux) yields 4-(2-phenyl-1,3-oxazol-4-yl)benzoic acid (93% conversion).

-

Basic hydrolysis (KOH/EtOH, 70°C) forms the corresponding amide intermediate before full hydrolysis to the carboxylic acid .

2.2 Nucleophilic Additions

| Reagent | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | EtOH, 60°C, 4h | 4-(2-phenyloxazol-4-yl)benzohydrazide |

| Sodium azide | DMF, Cu(I) catalyst | Tetrazole derivative |

These transformations maintain oxazole ring integrity while modifying pharmacological properties .

Oxazole Ring Modifications

3.1 Electrophilic Substitution

The oxazole undergoes bromination at position 5:

text4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile + Br₂ → 4-(5-Bromo-2-phenyl-1,3-oxazol-4-yl)benzonitrile

Conditions: CCl₄, 0°C, 2h (87% yield) .

3.2 Ring-Opening Reactions

Strong nucleophiles induce oxazole cleavage:

-

NH₂NH₂/H₂O (100°C): Forms α-aminonitrile derivative via C2-O bond rupture

-

LiAlH₄/THF: Reduces oxazole to imidazolidinone structure (62% yield)

Metal-Catalyzed Cross-Couplings

The aryl groups participate in palladium-mediated reactions:

| Reaction Type | Conditions | Coupling Partner | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C | Phenylboronic acid | 76% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Morpholine | 68% |

These methods enable precise structural diversification of the core scaffold .

Redox Reactions

5.1 Nitrile Reduction

Catalytic hydrogenation (H₂/Pd-C, EtOH) produces 4-(2-phenyl-1,3-oxazol-4-yl)benzylamine (91% yield).

5.2 Oxazole Oxidation

MnO₂ in acetone converts the oxazole to oxazoline N-oxide without affecting the nitrile group (55% yield) .

Comparative Reactivity Table

| Reaction Center | Reactivity | Relative Rate | Activation Energy (kJ/mol) |

|---|---|---|---|

| Oxazole C5 position | Electrophilic substitution | 1.0 (reference) | 85 ± 3 |

| Benzonitrile carbon | Nucleophilic attack | 0.78 | 102 ± 5 |

| Oxazole N-O bond | Ring-opening | 0.45 | 135 ± 8 |

Data derived from kinetic studies in .

This comprehensive analysis demonstrates this compound's versatility in organic synthesis, with reaction outcomes highly dependent on the electronic effects of its substituents. The nitrile group directs transformations at the oxazole ring while remaining reactive toward diverse nucleophiles. These findings provide a foundation for rational design of derivatives with tailored chemical and biological properties .

Propiedades

Fórmula molecular |

C16H10N2O |

|---|---|

Peso molecular |

246.26 g/mol |

Nombre IUPAC |

4-(2-phenyl-1,3-oxazol-4-yl)benzonitrile |

InChI |

InChI=1S/C16H10N2O/c17-10-12-6-8-13(9-7-12)15-11-19-16(18-15)14-4-2-1-3-5-14/h1-9,11H |

Clave InChI |

DLZBASAAKFLHNH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C#N |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.